2-Bromo-4,5-difluorobenzenesulfonyl chloride

Beschreibung

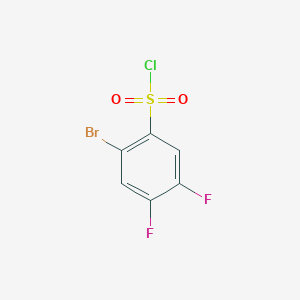

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with bromine at position 2, fluorine atoms at positions 4 and 5, and a sulfonyl chloride (-SO₂Cl) functional group at position 1.

Key Hypothetical Properties (Inferred):

- Molecular Formula: C₆H₂BrClF₂O₂S

- Molecular Weight: ~291.5 g/mol

- Reactivity: The sulfonyl chloride group is highly reactive, enabling nucleophilic substitution reactions for synthesizing sulfonamides or sulfonate esters.

- Applications: Likely used in pharmaceutical and agrochemical research as a sulfonating agent.

Eigenschaften

IUPAC Name |

2-bromo-4,5-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF2O2S/c7-3-1-4(9)5(10)2-6(3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIOWUSICQPJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401256779 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874784-11-9 | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874784-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,5-difluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401256779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Direct Chlorosulfonation of Halogenated Benzene Derivatives

The most direct method involves chlorosulfonation of 2-bromo-4,5-difluorobenzene. This single-step approach uses chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions.

Typical Procedure:

- Substrate: 2-Bromo-4,5-difluorobenzene (1.0 equiv)

- Reagent: Excess ClSO₃H (3–5 equiv)

- Conditions: 0–5°C, 4–6 hours under nitrogen

- Workup: Quench with ice-water, extract with dichloromethane, dry over Na₂SO₄

- Yield: 68–72%

Key Challenges:

Sequential Halogenation and Sulfonation

Alternative routes employ sequential halogenation and sulfonation, particularly when starting from less functionalized benzene derivatives.

Bromination After Sulfonation

Step 1: Sulfonation of Difluorobenzene

- Substrate: 1,2-Difluorobenzene

- Reagent: Fuming sulfuric acid (20% SO₃)

- Conditions: 120°C, 8 hours

- Intermediate: 4,5-Difluorobenzenesulfonic acid

Step 2: Bromination

- Reagent: Bromine (Br₂) with FeCl₃ catalyst

- Conditions: 40–50°C, 12 hours

- Intermediate: 2-Bromo-4,5-difluorobenzenesulfonic acid

Step 3: Chloride Formation

Reaction Optimization Strategies

Solvent and Temperature Effects

Comparative studies demonstrate solvent polarity significantly impacts reaction efficiency:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 0–5 | 72 | 98.5 |

| Chlorobenzene | 25 | 65 | 97.2 |

| Toluene | 40 | 58 | 95.8 |

Catalytic Enhancements

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow technology to address safety and scalability challenges:

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃):

FT-IR (KBr):

Purity Specifications

Industrial-grade material meets stringent criteria:

| Parameter | Specification |

|---|---|

| Assay (HPLC) | ≥99.0% |

| Residual Solvents | ≤300 ppm |

| Heavy Metals | ≤10 ppm |

Emerging Methodologies

Photocatalytic Sulfonation

Recent advances utilize visible light catalysis (e.g., Ru(bpy)₃²⁺) to enable room-temperature reactions:

Biocatalytic Approaches

Engineered sulfotransferases show promise for green chemistry applications:

- Enzyme: hSULT1A1 variant

- Conversion: 82% at 30°C, pH 7.4

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-4,5-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Electrophilic Aromatic Substitution: The bromine and fluorine substituents on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and Friedel-Crafts acylating agents are used under acidic conditions.

Major Products:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols or thiols.

Functionalized Aromatics: Formed through electrophilic aromatic substitution reactions.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4,5-difluorobenzenesulfonyl chloride is utilized in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in sulfonylation reactions.

Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: The compound finds applications in the production of agrochemicals, dyes, and specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-4,5-difluorobenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and fluorine substituents on the benzene ring can also influence the reactivity and selectivity of the compound in various chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: 4-Bromo-3,5-difluorobenzenesulfonyl Chloride

CAS : 518057-63-1

Molecular Formula : C₆H₂BrClF₂O₂S

Key Differences :

- Substituent positions: Bromine at position 4, fluorine at 3 and 5.

- Impact : Altered substituent positions may affect electronic distribution and steric hindrance. For example, meta-fluorine substituents (positions 3 and 5) could reduce ring activation compared to para-substituted derivatives, influencing reaction kinetics in synthesis .

Halogen Variation: 2-Bromo-4,5-dichlorobenzenesulfonyl Chloride

CAS : 937625-04-2

Molecular Formula : C₆H₂BrCl₃O₂S

Molecular Weight : 324.41 g/mol

Key Differences :

- Chlorine replaces fluorine at positions 4 and 5.

- Impact : Chlorine’s lower electronegativity and larger atomic size compared to fluorine reduce electron-withdrawing effects. This may decrease reactivity in electrophilic substitutions but enhance thermal stability. The higher molecular weight could also influence solubility and chromatographic behavior .

Reduced Halogenation: 2-Bromo-5-fluorobenzenesulfonyl Chloride

CAS : 771-67-5

Molecular Formula : C₆H₃BrClFO₂S

Molecular Weight : 273.50 g/mol

Key Differences :

- Single fluorine substituent at position 5.

- This compound’s simpler structure may facilitate synthetic scalability .

Functional Group Comparison: Benzoyl Chloride vs. Sulfonyl Chloride

Example : 2-Bromo-4,5-difluorobenzoyl Chloride (CAS: 103994-89-4)

Molecular Formula : C₇H₂BrClF₂O

Key Differences :

- Functional Group : Benzoyl chloride (-COCl) vs. sulfonyl chloride (-SO₂Cl).

- Reactivity : Benzoyl chlorides are acylating agents, while sulfonyl chlorides act as sulfonating agents. The latter’s stronger electron-withdrawing nature makes them more reactive in nucleophilic substitutions.

- Applications : Benzoyl chlorides are used in peptide synthesis, whereas sulfonyl chlorides are critical for sulfonamide drug development .

Data Table: Comparative Analysis of Analogous Compounds

Research Findings and Implications

- Polarity and Analytical Challenges : Fluorinated sulfonyl chlorides exhibit higher polarity, leading to adsorption issues in GC systems, as observed with 2-bromo-4,6-dinitroaniline in textile analysis .

- Synthetic Utility : The electron-withdrawing nature of fluorine enhances the electrophilicity of the sulfonyl chloride group, making it valuable in synthesizing sulfonamide-based pharmaceuticals .

Biologische Aktivität

2-Bromo-4,5-difluorobenzenesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of bromine and fluorine atoms on the benzene ring enhances its electrophilic character, making it a suitable candidate for various chemical reactions and biological interactions. The sulfonyl chloride functional group is particularly notable for its reactivity in forming sulfonamide derivatives, which are known for their biological activity.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and proteins. This compound can act as an enzyme inhibitor by binding to active sites on target proteins, thereby modulating their activity.

Key Mechanisms Include:

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes involved in various metabolic pathways, making this compound a potential candidate for drug development targeting specific diseases.

- Protein-Ligand Interactions : It can also be utilized in biochemical assays to study protein-ligand interactions, aiding in the understanding of various biological processes.

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structures exhibit promising therapeutic potential. Notably:

- Antiviral Activity : Compounds related to this compound have been explored as inhibitors against viruses such as hepatitis C. The sulfonamide group contributes to antiviral activity by inhibiting viral replication mechanisms.

- Anticancer Properties : Studies have shown that derivatives of benzenesulfonamides can inhibit kinases involved in cancer progression. This suggests that this compound may have applications in oncology as a potential anticancer agent.

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that this compound exhibited significant inhibitory effects on specific kinases involved in cancer cell proliferation. The compound was shown to reduce cell viability in vitro by interfering with kinase signaling pathways .

- Biochemical Assays : In biochemical assays aimed at studying enzyme inhibition, this compound was found to effectively inhibit target enzymes at low micromolar concentrations. Such findings highlight its potential utility in drug discovery and development .

- Molecular Docking Studies : Molecular docking studies have illustrated the binding affinity of this compound to various biological targets. These studies provide insights into the structural basis for its inhibitory effects and guide further modifications to enhance efficacy .

Comparison with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 4-Bromo-2,5-difluoro-N,N-dimethylbenzenesulfonamide | 0.90 | Dimethyl substitution on nitrogen |

| 3,4-Difluorobenzenesulfonamide | 0.85 | Different fluorine positioning |

| 2,4-Difluorobenzenesulfonamide | 0.83 | Fewer halogen substitutions |

| 2,4,5-Trifluorobenzenesulfonamide | 0.95 | Contains three fluorine atoms |

These compounds exhibit varying degrees of biological activity based on their molecular structure and substituents.

Q & A

Q. What are the critical safety protocols for handling 2-Bromo-4,5-difluorobenzenesulfonyl chloride in laboratory settings?

- Methodological Answer : This compound is corrosive (H314 hazard statement) and requires strict safety measures. Use PPE including nitrile gloves, goggles, and lab coats. In case of skin contact, immediately remove contaminated clothing and rinse with water (P303+P361+P353). For eye exposure, rinse cautiously for several minutes (P305+P351+P338). Store in a locked, dry environment (P405) and avoid moisture to prevent hydrolysis. Dispose of waste via approved hazardous waste protocols (P501) .

Q. How can researchers verify the purity and structural identity of synthesized this compound?

- Methodological Answer : Purity can be assessed via high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation requires -NMR and -NMR to resolve aromatic proton and fluorine signals. Compare spectral data with reference standards (e.g., NIST Chemistry WebBook for analogous sulfonyl chlorides). Mass spectrometry (MS) validates molecular weight (expected m/z 255.44) .

Advanced Research Questions

Q. What synthetic strategies optimize the stability of this compound during sulfonamide coupling reactions?

- Methodological Answer : Hydrolysis is a major challenge. Use anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere. Maintain temperatures below 0°C during reaction setup. Add coupling bases (e.g., triethylamine) slowly to avoid exothermic side reactions. Monitor reaction progress via thin-layer chromatography (TLC) with fluorescent indicators. Literature on analogous sulfonyl chlorides suggests catalytic DMAP (4-dimethylaminopyridine) improves coupling efficiency .

Q. How should researchers address contradictory data in reaction yields when using this compound as a sulfonating agent?

- Methodological Answer : Contradictions may arise from competing hydrolysis or steric effects. Perform kinetic studies under varying conditions (temperature, solvent polarity, base strength). Use LC-MS to identify byproducts (e.g., sulfonic acids). Compare results with computational models (DFT calculations) to evaluate steric hindrance from bromine and fluorine substituents. Literature on halogenated benzenesulfonyl chlorides highlights substituent electronic effects on reactivity .

Q. What analytical methods are recommended for studying the thermal decomposition of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Gas chromatography-mass spectrometry (GC-MS) identifies volatile decomposition products (e.g., SO, HF). Compare degradation profiles with structurally similar compounds (e.g., 2-chloro-5-nitro-benzenesulfonyl chloride) to infer stability trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.